molecular formula C16H12INO4 B2981152 4-[(2-Cyanobenzyl)oxy]-3-iodo-5-methoxybenzoic acid CAS No. 1992986-20-5

4-[(2-Cyanobenzyl)oxy]-3-iodo-5-methoxybenzoic acid

Cat. No.: B2981152
CAS No.: 1992986-20-5
M. Wt: 409.179
InChI Key: WYNRQUCGLHFFJJ-UHFFFAOYSA-N
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Description

4-[(2-Cyanobenzyl)oxy]-3-iodo-5-methoxybenzoic acid is a complex organic compound with the molecular formula C16H12INO4 It is characterized by the presence of a cyanobenzyl group, an iodine atom, and a methoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Cyanobenzyl)oxy]-3-iodo-5-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Cyanobenzyl Intermediate: The cyanobenzyl group can be introduced through a nucleophilic substitution reaction using 2-cyanobenzyl chloride and a suitable nucleophile.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using methanol and a suitable methylating agent.

    Coupling Reaction: The final step involves coupling the cyanobenzyl intermediate with the iodinated and methoxylated benzoic acid derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Cyanobenzyl)oxy]-3-iodo-5-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into reduced derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles for substitution reactions include sodium azide (NaN3) and potassium cyanide (KCN).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the iodine atom.

    Substitution: Substituted derivatives with various functional groups replacing the iodine atom.

Scientific Research Applications

4-[(2-Cyanobenzyl)oxy]-3-iodo-5-methoxybenzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(2-Cyanobenzyl)oxy]-3-iodo-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-Cyanobenzyl)oxy]benzoic acid: Similar structure but lacks the iodine and methoxy groups.

    3-Iodo-4-methoxybenzoic acid: Similar structure but lacks the cyanobenzyl group.

    4-[(2-Cyanobenzyl)oxy]-3-iodobenzoic acid: Similar structure but lacks the methoxy group.

Uniqueness

4-[(2-Cyanobenzyl)oxy]-3-iodo-5-methoxybenzoic acid is unique due to the combination of the cyanobenzyl, iodine, and methoxy groups in its structure. This unique combination imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

4-[(2-cyanophenyl)methoxy]-3-iodo-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12INO4/c1-21-14-7-12(16(19)20)6-13(17)15(14)22-9-11-5-3-2-4-10(11)8-18/h2-7H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNRQUCGLHFFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)I)OCC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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